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Abstract
DOPR hydrochloride (2,5-Dimethoxy-4-propylamphetamine hydrochloride) is a psychoactive

compound belonging to the phenethylamine and amphetamine chemical classes, specifically

categorized within the DOx series of psychedelic substances. First synthesized and described

by Alexander Shulgin, DOPR is recognized for its potent hallucinogenic effects and extended

duration of action.[1] This technical guide provides a comprehensive overview of the

psychoactive properties of DOPR hydrochloride, detailing its pharmacodynamics,

pharmacokinetics, and behavioral effects. The information herein is intended for research,

scientific, and drug development applications and is compiled from preclinical data and

foundational psychedelic research literature.

Pharmacodynamics
The primary psychoactive effects of DOPR hydrochloride are mediated through its interaction

with serotonin receptors, particularly the 5-HT2A subtype.

Receptor Interaction Profile
DOPR acts as a partial agonist at the serotonin 5-HT2A receptor, which is the principal

mechanism underlying its hallucinogenic properties.[2] Its activity also extends to the 5-HT2C

and 5-HT1A receptors, albeit at higher concentrations, while it exhibits very weak affinity for the
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5-HT1 receptor.[1] The propyl substitution at the 4-position of the phenyl ring enhances

lipophilicity, contributing to a higher affinity for the 5-HT2A receptor compared to shorter-chain

analogs like DOM.[2]

Receptor Subtype Interaction Efficacy (EC50) Reference

5-HT2A Partial Agonist 12 nM (in vitro) [2]

5-HT2C Agonist
Higher concentrations

required
[2]

5-HT1A Agonist
Higher concentrations

required
[2]

5-HT1 - Very weak affinity [1]

Signaling Pathways
Activation of the 5-HT2A receptor by DOPR initiates a cascade of intracellular signaling events.

The canonical pathway involves the Gq/G11 protein, leading to the activation of phospholipase

C (PLC).[3][4][5] This, in turn, results in the production of inositol trisphosphate (IP3) and

diacylglycerol (DAG), which modulate intracellular calcium levels and protein kinase C (PKC)

activity, respectively.

Furthermore, downstream signaling includes the recruitment of β-arrestin and the

phosphorylation of extracellular signal-regulated kinase (ERK), pathways that are implicated in

synaptic plasticity.[2] Molecular dynamics simulations suggest that the propyl group of DOPR

stabilizes its interaction within the orthosteric binding site of the 5-HT2A receptor, leading to a

prolonged receptor residency time compared to DOM. This extended engagement is thought to

be a key factor in DOPR's long duration of action.[2]
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Pharmacokinetics
The pharmacokinetic profile of DOPR hydrochloride is characterized by good oral

bioavailability and a long elimination half-life, consistent with its prolonged psychoactive effects.

Parameter Value Species Reference

Oral Bioavailability 68% Rodents [2]

Time to Peak Plasma

Concentration (Tmax)
90-120 minutes Rodents [2]

Cerebrospinal Fluid

Penetration
22% of plasma levels Rodents [2]

Elimination Half-life

(t½)
14-18 hours Rodents [2]

Metabolism

O-demethylation of

the 2-methoxy group

via CYP2D6

- [2]

Primary Metabolite
5-methoxy-4-

propylamphetamine
- [2]

Excretion

55% as

glucuronidated

metabolites in urine,

30% unchanged in

feces

- [2]

Behavioral Effects in Preclinical Models
Preclinical studies in rodents have been instrumental in characterizing the psychoactive

properties of DOPR hydrochloride. Two key assays are the head-twitch response (HTR) and

the progressive ratio breakpoint task (PRBT).

Hallucinogenic-like Effects: The Head-Twitch Response
(HTR)
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The head-twitch response in rodents is a widely accepted behavioral proxy for hallucinogenic

potential in humans and is mediated by 5-HT2A receptor activation.[1] DOPR induces the HTR

in a dose-dependent manner.

Dose (mg/kg) HTR Frequency Reference

0.1 8.4 ± 1.1 [2]

Pro-motivational Effects: The Progressive Ratio
Breakpoint Task (PRBT)
The PRBT is used to assess motivation by measuring the effort an animal is willing to exert to

receive a reward. Studies have shown that low, sub-hallucinogenic doses of DOPR can

enhance motivation, particularly in subjects with low baseline performance.[2]

Dose (mg/kg)
PRBT Improvement (%) in
Low Performers

Reference

0.0106 +42 [2]

0.032 +67 [2]

This effect is correlated with an increase in striatal dopamine release, suggesting modulation of

the mesolimbic pathway.[2]

Human Psychoactive Effects (Shulgin's Reports)
Alexander Shulgin's qualitative reports in his book PiHKAL provide the primary description of

DOPR's effects in humans.
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Parameter Description Reference

Dosage 2.5 - 5.0 mg (oral)

Duration 20 - 30 hours

Onset
Very slow, taking up to 3 hours

to manifest

Subjective Effects

Alterations in thought

processes, visual distortions,

closed-eye imagery, insomnia.

Described as a "heavy-duty

psychedelic".

Experimental Protocols
Synthesis of DOPR Hydrochloride (Adapted from
PiHKAL)
The synthesis of DOPR hydrochloride involves the reaction of 2,5-dimethoxy-4-(n)-

propylbenzaldehyde with nitroethane, followed by reduction of the resulting nitrostyrene.
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Synthesis Workflow for DOPR Hydrochloride

Protocol:

A solution of 13 g of 2,5-dimethoxy-4-(n)-propylbenzaldehyde in 100 mL of nitromethane with

1.3 g of anhydrous ammonium acetate is heated at reflux for 1 hour.
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The solvent is removed under vacuum to yield the intermediate, 2,5-dimethoxy-beta-nitro-4-

propylstyrene.

A solution of the nitrostyrene in anhydrous diethyl ether is added to a stirred suspension of

lithium aluminum hydride in anhydrous diethyl ether.

The reaction mixture is refluxed, and then the excess hydride is decomposed with water.

The resulting solids are removed by filtration, and the aqueous phase is washed with diethyl

ether.

The pH of the aqueous phase is adjusted to >9 with aqueous NaOH, and the product is

extracted with diethyl ether.

The solvent is removed, and the residue is dissolved in anhydrous diethyl ether and

saturated with anhydrous HCl gas to precipitate DOPR hydrochloride.

The resulting white crystalline powder is collected by filtration.

Head-Twitch Response (HTR) Assay
Objective: To quantify the hallucinogen-like effects of DOPR hydrochloride in mice.

Materials:

Male C57BL/6J mice

DOPR hydrochloride dissolved in saline

Observation chambers

Video recording equipment

Procedure:

Acclimate mice to the testing room for at least 60 minutes.

Administer DOPR hydrochloride or vehicle (saline) via intraperitoneal (i.p.) injection.
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Immediately place the mouse in an individual observation chamber.

Record the behavior of the mouse for a predetermined period (e.g., 30-60 minutes).

Two trained observers, blind to the treatment condition, score the number of head twitches. A

head twitch is defined as a rapid, side-to-side rotational movement of the head.

Analyze the data by comparing the number of head twitches in the DOPR-treated groups to

the vehicle control group.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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